![molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2](/img/structure/B2357392.png)
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate typically involves the reaction of 4-chlorophenylhydrazine with chloroacetic acid to form an intermediate, which then undergoes cyclization to form the triazole ring. The final step involves the introduction of the N-methylcarbamate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its triazole ring structure allows it to interact with various biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications as an antifungal, antibacterial, or anticancer agent due to its ability to interfere with biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a stabilizer or additive.
作用机制
The mechanism of action of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The molecular targets may include enzymes involved in cell division or receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
1,2,4-Triazole: A triazole isomer with distinct chemical properties and biological activities.
Fluconazole: A triazole-based antifungal agent with a different substitution pattern on the triazole ring.
Uniqueness
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWQRIHTCQSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
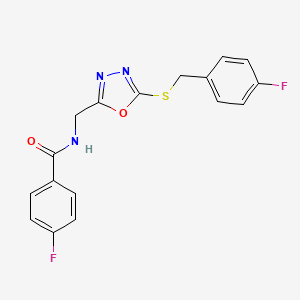
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
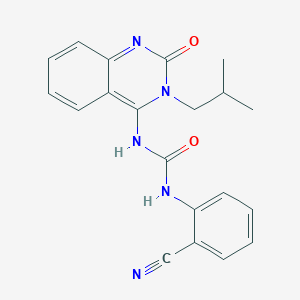
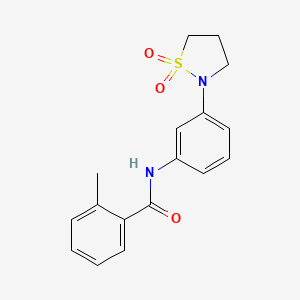
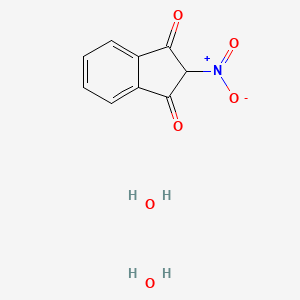

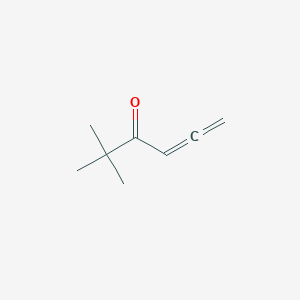


![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)

